molecular formula C12H20O4 B13744884 Butyl hydrogen cyclohexane-1,2-dicarboxylate CAS No. 21583-35-7

Butyl hydrogen cyclohexane-1,2-dicarboxylate

Cat. No.: B13744884
CAS No.: 21583-35-7
M. Wt: 228.28 g/mol
InChI Key: VRHUZZLSVQTROS-UHFFFAOYSA-N
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Description

Butyl hydrogen cyclohexane-1,2-dicarboxylate is a monoester derivative of cyclohexane-1,2-dicarboxylic acid, featuring a butyl ester group and a free carboxylic acid moiety. Monoesters like this are often intermediates in organic synthesis or pharmaceuticals, contrasting with diesters widely used as plasticizers .

Properties

CAS No.

21583-35-7

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

2-butoxycarbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H20O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h9-10H,2-8H2,1H3,(H,13,14)

InChI Key

VRHUZZLSVQTROS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1CCCCC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl hydrogen cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of related phthalates. The process involves the hydrogenation of diisononyl phthalate (DINP) to produce diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which can then be further processed to obtain this compound .

Industrial Production Methods

The industrial production of this compound typically involves the use of high-pressure hydrogenation reactors. The reaction conditions include elevated temperatures and pressures, along with the use of a suitable catalyst to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

Butyl hydrogen cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl hydrogen cyclohexane-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a plasticizer in the production of flexible plastics and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its use as a plasticizer.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.

Mechanism of Action

The mechanism of action of butyl hydrogen cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains in plastics. As a plasticizer, it modifies the structure of polyvinyl chloride (PVC) resins, weakening the interactions between polymer chains. This results in a decrease in the glass transition temperature, reduced tensile strength, increased elongation at break, and improved plasticity .

Comparison with Similar Compounds

Structural and Functional Differences

Butyl Hydrogen Cyclohexane-1,2-Dicarboxylate
  • Structure: Monoester with a butyl group (C₄H₉) and a free carboxylic acid (-COOH).
  • Properties : Likely polar due to the free acid group, enhancing solubility in polar organic solvents (e.g., alcohols) but reduced lipophilicity compared to diesters.
Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH)
  • Structure: Diester with two isononyl (C₉H₁₉) groups.
  • Properties : Highly lipophilic, used as a phthalate-free plasticizer in medical devices, toys, and food packaging. Exhibits moderate toxicity concerns despite being marketed as safer than phthalates .
  • Applications : Dominates the plasticizer market due to flexibility and regulatory compliance .
Dimethyl Cyclohexane-1,2-Dicarboxylate
  • Structure : Diester with two methyl (CH₃) groups.
  • Properties : Low molecular weight (200.23 g/mol), colorless liquid, soluble in ethers and alcohols. Used as an intermediate in drug and pesticide synthesis .
Diglycidyl Cyclohexane-1,2-Dicarboxylate
  • Structure : Epoxy-functionalized diester.
  • Properties : Reactive groups enable cross-linking in polymer coatings, enhancing thermal stability. Used in specialty resins and adhesives .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Groups Applications Toxicity Profile
This compound C₁₁H₁₈O₄ 214.26 (estimated) Butyl ester, -COOH Pharmaceutical intermediates, organic synthesis Limited data; potential irritant (inferred)
Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH) C₂₆H₄₈O₄ 424.66 Two isononyl esters Plasticizers (toys, medical devices) Low acute toxicity but chronic exposure concerns
Dimethyl Cyclohexane-1,2-Dicarboxylate C₁₀H₁₆O₄ 200.23 Two methyl esters Organic synthesis, solvents Low toxicity; irritant at high doses
Di(2-ethylhexyl) Terephthalate (DEHTP) C₂₄H₃₈O₄ 390.56 Branched alkyl esters Phthalate alternative in PVC Safer than DEHP; limited health data

Toxicity and Environmental Impact

  • This compound: Limited data, but monoesters generally exhibit higher biodegradability than diesters.
  • DINCH : Metabolized to hydroxy and oxo derivatives (e.g., MHINCH, MCOCH) with detectable urinary levels in humans. Chronic exposure linked to oxidative stress in animal models .
  • Dimethyl Esters : Low environmental persistence due to hydrolysis but may contribute to aquatic toxicity in high concentrations .

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